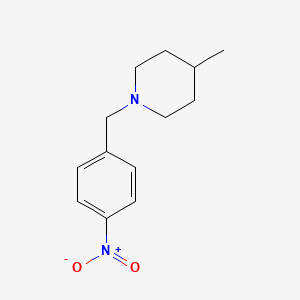![molecular formula C17H18N2O4S B5816518 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, also known as DPCIM, is a chemical compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In infectious diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the activity of various enzymes involved in bacterial and fungal cell wall synthesis.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to improve cognitive function and reduce oxidative stress. In infectious diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit bacterial and fungal growth and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide in lab experiments is its potential for multiple applications in various scientific research fields. Another advantage is its relatively low toxicity compared to other chemical compounds. However, one limitation is the limited availability of 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, which may make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide. One direction is to further explore its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more effective treatments. Additionally, future studies could focus on the development of more efficient synthesis methods for 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide, which would make it more widely available for scientific research.
Synthesemethoden
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide can be synthesized through a multistep process involving the reaction of 3,4-dimethoxyaniline with phenylthioacetic acid, followed by the reaction of the resulting product with phosgene and ammonium hydroxide. The final step involves the reaction of the resulting intermediate with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Wissenschaftliche Forschungsanwendungen
3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been studied for its potential neuroprotective effects. In infectious diseases, 3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-phenylsulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-21-14-9-8-12(10-15(14)22-2)17(18)19-23-16(20)11-24-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMMTYICGBFUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)CSC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)CSC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)


![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)

![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
